molecular formula C23H26O10 B164629 Bipinnatolide E CAS No. 134455-99-5

Bipinnatolide E

Cat. No. B164629
M. Wt: 462.4 g/mol
InChI Key: LLTUVULYEDWJJW-MPGZMISHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bipinnatolide E is a natural compound that is isolated from the marine sponge, Sarcophyton glaucum. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.

Mechanism Of Action

The mechanism of action of Bipinnatolide E is not fully understood, but it is believed to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Bipinnatolide E may also interact with ion channels and receptors, leading to its neuroprotective effects.

Biochemical And Physiological Effects

Bipinnatolide E has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis. Bipinnatolide E has been shown to improve memory and cognitive function in animal models, and to protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

Bipinnatolide E has several advantages for lab experiments. It is a natural compound, which makes it easier to obtain and study compared to synthetic compounds. It has also been extensively studied, and its biological activities are well-established. However, Bipinnatolide E also has some limitations. It is a complex molecule, which makes its synthesis challenging. It is also difficult to obtain large quantities of the compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on Bipinnatolide E. One area of interest is the development of analogs and derivatives of the compound, which may have improved pharmacological properties. Another area of interest is the study of the compound's effects on other signaling pathways and biological processes. Finally, the potential use of Bipinnatolide E as a therapeutic agent in humans should be explored further, with a focus on its safety and efficacy.

Synthesis Methods

Bipinnatolide E is a complex natural product, and its synthesis requires a multi-step process. The first step involves the synthesis of the core structure, which is achieved through a combination of Diels-Alder and Michael addition reactions. The second step involves the installation of the side chain, which is achieved through a series of functional group transformations. The final step involves the removal of protecting groups and purification of the compound.

Scientific Research Applications

Bipinnatolide E has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Bipinnatolide E has been tested in various in vitro and in vivo models, and has shown promising results.

properties

CAS RN

134455-99-5

Product Name

Bipinnatolide E

Molecular Formula

C23H26O10

Molecular Weight

462.4 g/mol

IUPAC Name

methyl 2-[(1R,2S,4R,5R,6S,7Z,10Z,13R,14R)-5-acetyloxy-6-hydroxy-7,11-dimethyl-9,16-dioxo-15,17,18-trioxatetracyclo[11.2.2.12,6.01,14]octadeca-7,10-dien-4-yl]prop-2-enoate

InChI

InChI=1S/C23H26O10/c1-10-6-14(25)8-11(2)23(28)18(30-13(4)24)15(12(3)20(26)29-5)9-17(32-23)22-19(33-22)16(7-10)31-21(22)27/h6,8,15-19,28H,3,7,9H2,1-2,4-5H3/b10-6-,11-8-/t15-,16-,17+,18-,19-,22-,23+/m1/s1

InChI Key

LLTUVULYEDWJJW-MPGZMISHSA-N

Isomeric SMILES

C/C/1=C/C(=O)/C=C(\[C@]2([C@@H]([C@H](C[C@H](O2)[C@]34[C@H](O3)[C@@H](C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)/C

SMILES

CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C

Canonical SMILES

CC1=CC(=O)C=C(C2(C(C(CC(O2)C34C(O3)C(C1)OC4=O)C(=C)C(=O)OC)OC(=O)C)O)C

Origin of Product

United States

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